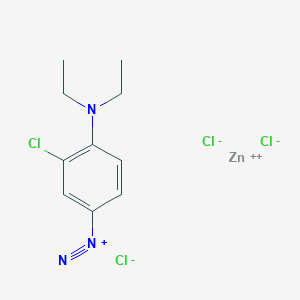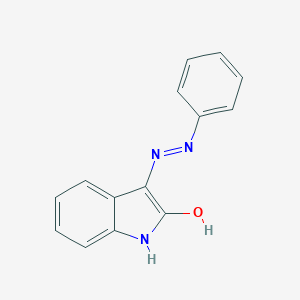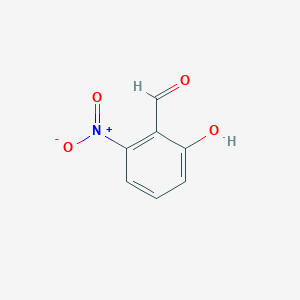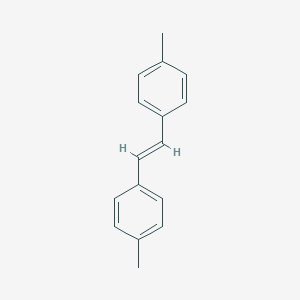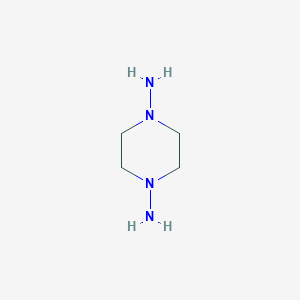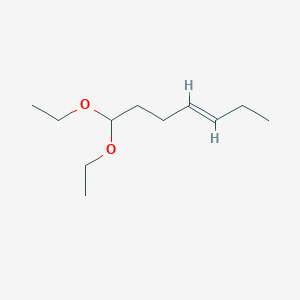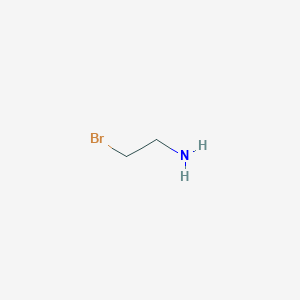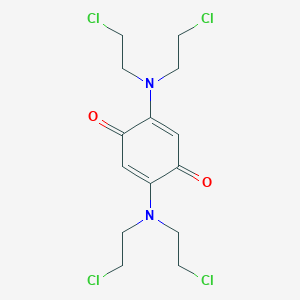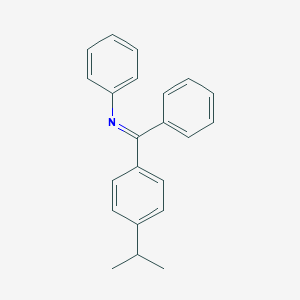
2-Aminoadamantan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoadamantan-1-ol is a chemical compound that belongs to the class of adamantane derivatives. It is a chiral compound with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol. The compound has a hydroxyl group and an amino group attached to the adamantane ring. 2-Aminoadamantan-1-ol has been studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2-Aminoadamantan-1-ol is not well understood. However, studies have suggested that the compound may act as a nucleophile, forming covalent bonds with other molecules. This property has been exploited in various chemical reactions, including the synthesis of chiral compounds.
Biochemical and Physiological Effects:
Studies have shown that 2-Aminoadamantan-1-ol has low toxicity and does not cause significant adverse effects on cells and tissues. However, the compound has been shown to interact with certain enzymes and proteins, leading to changes in their activity and function. These effects have been studied in the context of drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Aminoadamantan-1-ol in lab experiments include its high purity, stability, and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its potential applications in various fields of research.
Direcciones Futuras
There are several future directions for the study of 2-Aminoadamantan-1-ol. One potential application is its use in the development of new drugs and therapeutic agents. The compound's unique chemical structure and properties make it a promising candidate for drug discovery. Additionally, further studies are needed to understand its mechanism of action and potential applications in asymmetric synthesis and other fields of research.
In conclusion, 2-Aminoadamantan-1-ol is a promising compound that has been studied for its potential applications in scientific research. The compound's unique chemical structure and properties make it a valuable tool for drug discovery and development, as well as asymmetric synthesis. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of research.
Aplicaciones Científicas De Investigación
2-Aminoadamantan-1-ol has been studied for its potential applications in scientific research. One of the most notable applications is its use as a chiral auxiliary in asymmetric synthesis. The compound has been used to induce chirality in various organic compounds, leading to the development of new drugs, agrochemicals, and materials.
Propiedades
Número CAS |
17744-02-4 |
|---|---|
Nombre del producto |
2-Aminoadamantan-1-ol |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
2-aminoadamantan-1-ol |
InChI |
InChI=1S/C10H17NO/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9,12H,1-5,11H2 |
Clave InChI |
PRJMANGDYDEYMM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3N)O |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3N)O |
Sinónimos |
2-Aminoadamantan-1-ol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


